molecular formula C15H14N2O4 B2886536 3-nitro-N-(2-phenoxyethyl)benzamide CAS No. 903796-25-8

3-nitro-N-(2-phenoxyethyl)benzamide

Cat. No. B2886536
CAS RN: 903796-25-8
M. Wt: 286.287
InChI Key: GVRKQIOMMSDQIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-nitro-N-(2-phenoxyethyl)benzamide is a chemical compound used for scientific research . It is known by the registry number ZINC000004869399 .


Molecular Structure Analysis

The molecular formula of 3-nitro-N-(2-phenoxyethyl)benzamide is C15H14N2O4. The InChI code is 1S/C15H14N2O4/c18-15(12-5-4-6-13(11-12)17(19)20)16-9-10-21-14-7-2-1-3-8-14/h1-8,11H,9-10H2,(H,16,18) .


Physical And Chemical Properties Analysis

The molecular weight of 3-nitro-N-(2-phenoxyethyl)benzamide is 286.29 . It is recommended to be stored at a temperature of 28°C .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 3-nitro-N-(2-phenoxyethyl)benzamide, focusing on six unique fields:

Analytical Chemistry

In analytical chemistry, 3-nitro-N-(2-phenoxyethyl)benzamide is employed as a standard or reference material. Its well-defined chemical properties make it suitable for calibrating instruments and validating analytical methods. This ensures accuracy and reliability in quantitative analyses .

properties

IUPAC Name

3-nitro-N-(2-phenoxyethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c18-15(12-5-4-6-13(11-12)17(19)20)16-9-10-21-14-7-2-1-3-8-14/h1-8,11H,9-10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVRKQIOMMSDQIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCNC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-nitro-N-(2-phenoxyethyl)benzamide

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